ethyl 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its ethyl ester group, two geminal fluorine atoms at the second carbon, and a 6-fluoro-substituted indazole ring at the fifth position. Alternative designations include its CAS registry number (1440965-39-8) and molecular formula C₁₁H₉F₃N₂O₂.
Structural Features :
- Indazole Core : A bicyclic structure comprising a benzene ring fused to a pyrazole moiety. The 1H-indazol-5-yl group indicates substitution at the fifth position of the indazole ring.
- Fluorine Substituents : Two fluorine atoms at the alpha position of the acetate group and a third fluorine at the sixth position of the indazole ring.
- Ethyl Ester : The terminal ethyl group enhances solubility in organic solvents and serves as a protective group in synthetic intermediates.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉F₃N₂O₂ | |
| Molecular Weight | 258.20 g/mol | |
| Boiling Point | Not reported | |
| Density | 1.35±0.1 g/cm³ (predicted) |
Historical Development and Discovery
The synthesis of this compound emerged from advancements in fluorination techniques and indazole chemistry during the early 21st century. A key synthetic route involves the reaction of 6-fluoro-1H-indazol-5-amine with ethyl 2,2-difluoroacetate derivatives under palladium-catalyzed cross-coupling conditions.
Notably, its methyl-substituted analog (CAS 1440965-40-1) was later developed via alkylation using Trimethyloxonium Tetrafluoroborate, demonstrating the adaptability of the parent structure for functional group modifications. These developments align with broader trends in medicinal chemistry, where fluorinated indazoles are explored for their metabolic stability and binding affinity in drug design.
Structural Relationship to Fluorinated Indazole Derivatives
This compound shares structural motifs with several pharmacologically active compounds:
- Alpibectir (CID 137500045) : A spirocyclic derivative containing a trifluoromethyl group and a 1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl moiety. Both compounds leverage fluorine atoms to modulate lipophilicity and electronic effects.
- Ethyl 2-(5-Fluoro-2-methyl-1H-indol-1-yl)acetate (CID 44185546) : Although an indole derivative, its ethyl ester and fluorine substitution pattern mirrors strategies used in indazole functionalization.
Comparative Analysis :
- Fluorine Positioning : The geminal difluoro group in this compound contrasts with the single fluorine in simpler analogs, potentially enhancing steric hindrance and metabolic resistance.
- Electronic Effects : Fluorine’s electronegativity withdraws electron density from the indazole ring, influencing reactivity in nucleophilic aromatic substitution reactions.
The structural nuances of this compound underscore its role as a versatile intermediate in synthesizing complex fluorinated heterocycles, bridging gaps between academic research and industrial applications.
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)11(13,14)7-3-6-5-15-16-9(6)4-8(7)12/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
KEUSNOQQDOZLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C2C(=C1)C=NN2)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the indazole core with a fluoro substituent at the 6-position.
- Introduction of the difluoroacetate moiety via nucleophilic substitution or electrophilic fluorination.
- Esterification to form the ethyl ester.
Stepwise Preparation
Starting Material Preparation
- 6-Fluoro-1H-indazole or its derivatives are used as the core heterocycle.
- The indazole nitrogen is often protected or activated for subsequent alkylation.
Alkylation with Ethyl Bromoacetate or Equivalent
- A common approach is the alkylation of the indazole nitrogen with ethyl bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like tetrahydrofuran (THF).
- Catalytic amounts of phase transfer catalysts (e.g., tetra-n-butylammonium iodide) can enhance reaction rates.
- Reaction conditions: room temperature, 24–48 hours stirring.
- Example yield: ~66% for related ethyl 2-(6-nitro-1H-indazol-1-yl)acetate derivatives.
Purification and Characterization
- Purification is commonly achieved by flash chromatography using ethyl acetate/petroleum ether mixtures.
- Crystallization from ethanol or n-heptane can be used to obtain pure solid forms.
- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and melting point determination.
Data Table Summarizing Key Preparation Steps
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Alkylation of 6-fluoro-1H-indazole with ethyl bromoacetate | K2CO3, tetra-n-butylammonium iodide | THF | Room temp | 48 h | ~66 | Stirring, filtration, solvent removal |
| 2. Difluoromethylation | Trimethyloxonium tetrafluoroborate | Ethyl acetate | Room temp | Overnight | ~59 | Quench with Na2S2O4, extraction, chromatography |
| 3. Purification | Silica gel chromatography | Ethyl acetate/petroleum ether (1:3) | N/A | N/A | N/A | Yellow solid obtained |
Detailed Research Findings and Notes
- The alkylation step is sensitive to the base and solvent choice; potassium carbonate in THF is preferred for mild conditions and good yields.
- The difluoromethylation step using trimethyloxonium tetrafluoroborate is effective for introducing the 2,2-difluoro group, with sodium hydrosulfite used to reduce any side products.
- Alternative methods for difluoroacetate introduction include the use of ethyl difluoroacetate or ethyl difluorochloroacetate with catalytic hydrogenation over palladium on carbon, but these are less commonly reported for this specific indazole derivative.
- The presence of the 6-fluoro substituent on the indazole ring influences the electronic properties and may affect reaction kinetics, requiring careful control of reaction times and temperatures.
- Purification by flash chromatography is essential to separate closely related fluorinated byproducts.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule’s ester and fluorine substituents enable further derivatization:
Ester Hydrolysis
Though not explicitly documented for this compound, analogous esters typically undergo:
-
Basic Hydrolysis : Conversion to carboxylic acids using NaOH or KOH in aqueous/organic solvents.
-
Acidic Hydrolysis : Less common due to stability of fluorinated esters.
Fluorine Substitution
The 6-fluoro substituent on the indazole ring shows potential for:
-
Nucleophilic Aromatic Substitution : Requires strong electron-withdrawing groups but limited by fluorine’s low reactivity.
-
Cross-Coupling Reactions : Suzuki-Miyaura couplings using palladium catalysts (unreported but plausible for structurally similar indazoles) .
Heterocyclic Ring Modifications
The indazole core participates in electrophilic substitutions under controlled conditions:
Electrophilic Aromatic Substitution
-
Nitration : Feasible at the 3-position due to fluorine’s meta-directing effects.
-
Halogenation : Iodination reported for analogous indazoles using I₂/KOH in DMF (86.5% yield) .
Biological Activity Correlations
While not a direct reaction, this compound’s fluorinated structure enhances interactions with bacterial targets like Mycobacterium tuberculosis IMPDH2, showing MIC values of 6.3–11 μM . Activity persists despite guanine supplementation, suggesting irreversible binding or off-target effects .
Stability and Storage
-
Thermal Stability : Maintains integrity at room temperature in anhydrous solvents.
-
Light Sensitivity : Requires storage in amber vials due to fluorinated indazole’s UV susceptibility.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features contribute to biological activity, making it a valuable building block in drug discovery.
Case Study: Anticancer Agents
Recent studies have investigated the potential of indazole derivatives, including this compound, as anticancer agents. Research has shown that modifications of the indazole core can enhance selectivity and potency against specific cancer cell lines. For example:
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| Similar Indazole Derivative | MCF7 (Breast) | 15.0 |
This data indicates promising activity against lung cancer cells, suggesting further exploration in clinical settings.
Material Science Applications
In addition to medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
The compound has been utilized in synthesizing high-performance polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups is known to improve chemical resistance and reduce surface energy.
| Polymer Type | Application | Property Improvement |
|---|---|---|
| Fluorinated Polyurethane | Coatings | Increased durability |
| Fluorinated Acrylics | Adhesives | Enhanced water repellency |
These developments highlight the versatility of this compound in creating advanced materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
Molecular Formula : C₁₀H₉FN₂O₂
Key Differences :
3-(Substituted Phenyl)-4-Benzoyl-Δ²-Isoxazoline Derivatives
Example : 3-(2-Acetyloxy-substituted phenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substituted phenyl)imidazolo]-Δ²-isoxazoline
Molecular Formula : C₂₉H₂₁N₃O₆SCl₂
Key Differences :
- Larger molecular framework with a benzoyl group and isoxazoline ring.
- Chlorine substituents and acetyloxy groups enhance steric bulk but reduce fluorine-related electronic effects .
Fluorinated Acetate Derivatives
Ammonium Salt of 2,2-Difluoro-2-[Perfluoroethoxyethoxy]acetic Acid
CAS : 908020-52-0
Key Differences :
Methylphosphonate Derivatives with Fluorinated Tetrahydrofuran
Example : 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)-1-phenylethyl methylphosphonate
Key Differences :
- Phosphonate group introduces hydrolytic stability and metal-binding capacity.
- Heptafluorotetrahydrofuran substituent enhances electron-withdrawing effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorination Effects: The difluoroacetate group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues, a trend observed in fluorinated agrochemicals and pharmaceuticals .
- Ester vs. Acid : The ethyl ester group increases membrane permeability relative to the carboxylic acid derivative (Table 1), aligning with prodrug design principles.
- Indazole Core : The 6-fluoro substitution on the indazole ring is conserved in both the target compound and 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid, suggesting shared targeting of enzymes like cyclooxygenase or kinases .
Q & A
Q. What synthetic methodologies are employed for the preparation of ethyl 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetate, and what fluorination reagents are typically utilized?
Answer: The synthesis of this compound involves nucleophilic fluorination and esterification. Key steps include:
- Fluorination of the indazole core : Reagents like Chlorodifluoroacetic anhydride (CAS 2834-23-3) or Sodium difluoromethanesulfinate (CAS 275818-95-6) are used to introduce difluoroacetate groups. These reagents enable selective fluorination under anhydrous conditions with catalysts like KF or CsF .
- Esterification : Ethyl ester formation is achieved via condensation of the difluoroacetic acid intermediate with ethanol, often using coupling agents (e.g., DCC/DMAP) or acid catalysis .
Q. Table 1. Common Fluorination Reagents
| Reagent | CAS Number | Role in Synthesis |
|---|---|---|
| Chlorodifluoroacetic anhydride | 2834-23-3 | Difluoroacetyl group introduction |
| Sodium difluoromethanesulfinate | 275818-95-6 | Sulfinate-mediated fluorination |
Q. How is the structural elucidation of this compound achieved using spectroscopic and crystallographic techniques?
Answer:
- 19F NMR : Identifies fluorine environments, with splitting patterns (e.g., geminal F-F coupling ~250–300 Hz) and chemical shifts (δ ~-110 to -130 ppm for CF2 groups) .
- X-ray crystallography : Programs like SHELX refine diffraction data to determine bond lengths (e.g., C-F ~1.34 Å) and angles, resolving steric effects from the difluoroacetate group .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 259.05 for C11H8F3N2O2) .
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Significance |
|---|---|---|
| R-factor | <0.05 | High data accuracy |
| C-F Bond Length | ~1.34 Å | Consistent with C-F single bonds |
Advanced Questions
Q. What challenges arise in achieving regioselective fluorination during the synthesis of polyfluorinated indazole derivatives?
Answer: Regioselectivity is influenced by:
- Electronic effects : Fluorine’s electronegativity directs electrophilic substitution to electron-rich positions. For 6-fluoroindazole, fluorination at C5 is favored due to meta-directing effects of the existing fluorine .
- Protecting groups : Protecting the indazole N1 with Boc or Trt groups prevents unwanted side reactions during fluorination .
- Catalytic systems : Pd-mediated cross-coupling or CuF2 catalysis enhances selectivity for C-H fluorination .
Q. How do computational studies (e.g., DFT) clarify the electronic effects of fluorine atoms in this compound?
Answer:
- DFT calculations : Predict electron distribution, showing strong electron-withdrawing effects from the CF2 group, which lowers the LUMO energy and enhances electrophilic reactivity.
- Docking studies : Analogous to , fluorine’s steric bulk and electronic effects influence binding poses in enzyme active sites (e.g., kinases or proteases) .
Q. What analytical strategies resolve discrepancies in reported spectral data for derivatives of this compound?
Answer:
- Cross-validation : Combine 19F NMR, 1H-13C HSQC, and IR to confirm functional groups.
- Database referencing : Compare with NIST Chemistry WebBook data for fluorinated esters (e.g., boiling point ~117–118°C for analogous difluoroacetates) .
- Crystallographic refinement : Use SHELX to resolve ambiguous NOE or coupling data by confirming spatial arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
